molecular formula C16H15Cl3N2O3S2 B15103943 methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B15103943
M. Wt: 453.8 g/mol
InChI Key: WVNAZDRIKNCAIA-UHFFFAOYSA-N
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Description

Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxylate group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Biological Activity

Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure includes a cyclopentathiophene core and various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC₁₆H₁₈Cl₃N₂O₃S
Molecular Weight324.73 g/mol
IUPAC NameThis compound
AppearanceSolid
Storage ConditionsRoom Temperature

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activities. For instance, derivatives of similar thiophene compounds have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .

In a study evaluating a series of thiophene derivatives, it was found that the presence of electron-withdrawing groups such as chlorine enhanced cytotoxicity against cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Similar compounds have been shown to exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiophene moiety is believed to enhance membrane permeability, allowing for better interaction with microbial targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Interaction : Its structural features allow it to bind effectively to various receptors and proteins involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death .

Study on Anticancer Activity

A recent study investigated the anticancer effects of a series of thiophene derivatives including methyl 2-(substituted amino)-5,6-dihydro-4H-cyclopenta[b]thiophene carboxylates. Results indicated that compounds with halogen substitutions exhibited IC50 values as low as 0.25 µM against A549 cells .

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives were tested against Pseudomonas aeruginosa and Mycobacterium tuberculosis. The results showed promising activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL for various derivatives .

Properties

Molecular Formula

C16H15Cl3N2O3S2

Molecular Weight

453.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H15Cl3N2O3S2/c1-24-14(23)11-8-4-2-5-9(8)26-13(11)21-15(16(17,18)19)20-12(22)10-6-3-7-25-10/h3,6-7,15,21H,2,4-5H2,1H3,(H,20,22)

InChI Key

WVNAZDRIKNCAIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

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